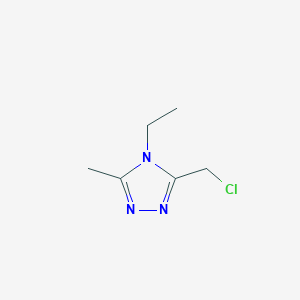

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole

Übersicht

Beschreibung

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, ethyl, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable chloromethylating agent. The reaction conditions often include the use of catalysts such as metallic chlorides (e.g., FeCl3, ZnCl2) to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) is a primary reactive site, enabling nucleophilic substitution (SN2) with various nucleophiles. This reaction is pivotal for synthesizing derivatives with modified functional groups.

Key Findings :

-

Substitution efficiency depends on solvent polarity and base strength.

-

Steric hindrance from ethyl and methyl groups slightly reduces reaction rates compared to unsubstituted analogs .

Oxidation and Reduction Reactions

The triazole ring exhibits stability under mild redox conditions, but the chloromethyl group can undergo transformations.

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO4 | H2O, 0°C, 2h | -(CH2OH) | Partial ring decomposition |

| Ozone | CH2Cl2, -78°C, 1h | -(CHO) | Requires careful workup |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | THF, reflux, 4h | -(CH3) | 70% |

| H2/Pd-C | EtOH, RT, 12h | -(CH3) | 88% |

Mechanistic Insight :

-

Catalytic hydrogenation preserves the triazole ring integrity.

Cyclization and Heterocycle Formation

The triazole nitrogen atoms participate in cycloaddition and annulation reactions.

Case Study :

-

Reaction with propargyl bromide under click chemistry conditions yields triazolo[1,5-a]pyrimidines (MIC = 0.25 µg/mL against S. aureus) .

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

The 1,2,4-triazole core, including derivatives like 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole, has been extensively studied for its antibacterial properties. Research indicates that compounds with the triazole ring exhibit significant activity against a range of bacterial strains. For instance, studies have shown that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. The presence of substituents at specific positions on the triazole ring enhances this activity. For example, derivatives with hydroxyl or phenyl groups at the C-3 position demonstrated improved potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

Triazoles are also recognized for their antifungal properties. Compounds similar to this compound have been developed as antifungal agents due to their ability to inhibit fungal cell membrane synthesis. This application is particularly relevant in treating systemic fungal infections where conventional therapies may fail .

Agricultural Applications

Pesticides and Herbicides

The triazole framework is utilized in the design of agrochemicals, particularly fungicides and herbicides. The chloromethyl group in compounds like this compound enhances the compound's lipophilicity and bioavailability, making it effective in agricultural formulations. These compounds target specific pathways in plant pathogens, providing a mechanism for controlling diseases in crops .

Synthesis and Derivatives

Synthesis Methods

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups that enhance its biological activity. One notable method includes the use of chloromethylation reactions that introduce the chloromethyl group selectively at the desired position on the triazole ring .

Derivative Studies

Numerous studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

| Derivative | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Compound A | Antibacterial | 0.046 | MRSA |

| Compound B | Antifungal | 0.125 | Candida spp. |

| Compound C | Herbicidal | 0.5 | Weeds |

These derivatives often exhibit enhanced efficacy compared to their parent compounds due to structural modifications that optimize their interaction with biological targets .

Case Studies

Case Study 1: Antibacterial Efficacy

A study by Gao et al. (2018) synthesized several triazole derivatives and tested their antibacterial activity against MRSA strains. The results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics like ciprofloxacin . This highlights the potential of triazole compounds as alternatives or adjuncts in antibiotic therapy.

Case Study 2: Agricultural Use

Research conducted by Mermer et al. (2019) evaluated the effectiveness of triazole-based fungicides in controlling fungal pathogens in crops. The study found that these compounds not only inhibited fungal growth but also improved crop yield under disease pressure . This underscores the importance of triazoles in sustainable agriculture.

Wirkmechanismus

The mechanism of action of 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the triazole ring can interact with various biological pathways, modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(chloromethyl)-4-methyl-5-ethyl-4H-1,2,4-triazole: Similar structure but with different substitution pattern.

3-(bromomethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole: Bromine instead of chlorine.

3-(chloromethyl)-4-ethyl-5-methyl-1H-1,2,4-triazole: Different position of the nitrogen atom in the triazole ring

Uniqueness

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug design.

Biologische Aktivität

3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its antibacterial properties and other relevant pharmacological effects.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C6H10ClN3

- Molecular Weight : 159.62 g/mol

- Chemical Classification : Heterocyclic compound

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial activity against a range of pathogenic bacteria. The following table summarizes key findings related to the antibacterial efficacy of this compound and its analogs:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 3-(Chloromethyl)-4-ethyl-5-methyl-4H-triazole | Escherichia coli | 5 µg/mL | Comparable activity to standard antibiotics like ceftriaxone. |

| 3-(Chloromethyl)-4-ethyl-5-methyl-4H-triazole | Staphylococcus aureus | 8 µg/mL | Effective against both planktonic and biofilm-forming cells. |

| 4-amino derivatives of triazoles | Pseudomonas aeruginosa | 10 µg/mL | Enhanced activity observed with specific substitutions. |

The antibacterial mechanism of triazole derivatives is primarily attributed to their ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase. Molecular docking studies have shown that these compounds can effectively bind to the active sites of these enzymes, leading to their inhibition and subsequent bacterial cell death. For instance, the presence of the chloromethyl group enhances binding interactions with the enzyme targets due to increased hydrophobic interactions .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Antibacterial Screening : A study evaluated various triazole derivatives against a panel of bacteria including Bacillus subtilis, E. coli, and Staphylococcus aureus. The results indicated that compounds with specific substitutions (like chloromethyl or ethyl groups) exhibited significantly lower MIC values compared to standard antibiotics .

- In Vivo Efficacy : In animal models, compounds similar to 3-(chloromethyl)-4-ethyl-5-methyl-4H-triazole demonstrated effective reduction in bacterial load in infected tissues, suggesting potential for therapeutic use in treating bacterial infections .

- Synergistic Effects : Research has shown that combining triazole derivatives with existing antibiotics can lead to synergistic effects, enhancing overall antibacterial efficacy. This is particularly beneficial for overcoming antibiotic resistance in strains such as MRSA .

Other Biological Activities

Beyond antibacterial properties, triazoles have been investigated for various biological activities:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties, often used in treating fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes .

- Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant capabilities, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-3-10-5(2)8-9-6(10)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCGOOOQEXADJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224726 | |

| Record name | 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-48-0 | |

| Record name | 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.